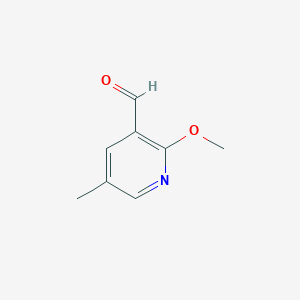

2-Methoxy-5-methylnicotinaldehyde

Description

Properties

IUPAC Name |

2-methoxy-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-10)8(11-2)9-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPJDXXYBVDAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601731 | |

| Record name | 2-Methoxy-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-47-1 | |

| Record name | 2-Methoxy-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methoxy-5-methylnicotinaldehyde" properties and uses

An In-Depth Technical Guide to 2-Methoxy-5-methylnicotinaldehyde for Advanced Research

Introduction: Unveiling a Versatile Pyridine Scaffold

This compound, a substituted pyridine derivative, represents a molecule of significant interest to the medicinal and synthetic chemistry communities. Its strategic placement of methoxy, methyl, and aldehyde functional groups on the pyridine core creates a versatile scaffold ripe for chemical elaboration. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, and derivatives such as this serve as critical starting points for constructing more complex molecular architectures.[1] The aldehyde group, in particular, provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for drug discovery screening.[2] This guide offers a comprehensive technical overview of its properties, a validated synthesis protocol, and its proven applications as a pivotal intermediate in the development of novel therapeutic agents.

PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in a research setting. These characteristics govern its behavior in reactions, its solubility in various solvent systems, and the methods by which it can be purified and identified.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These values are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1203499-47-1 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3][4] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [3] |

| Solubility | Soluble in most organic solvents | [3] |

| Predicted Density | 1.123 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 259.1 ± 35.0 °C | [3] |

| Predicted pKa | 1.89 ± 0.20 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectral features based on established principles of spectroscopy.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. One would anticipate a singlet for the aldehyde proton (-CHO) in the downfield region (δ 9-10 ppm). The two aromatic protons on the pyridine ring would appear as distinct signals. The methoxy group (-OCH₃) would present as a sharp singlet around δ 3-4 ppm, and the methyl group (-CH₃) attached to the ring would also be a singlet, typically further upfield.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show eight distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >190 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group shifted downfield. The methoxy and methyl carbons would appear at the higher-field end of the spectrum.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1700-1720 cm⁻¹ would be characteristic of the C=O stretch of the aromatic aldehyde. C-H stretching vibrations for the aldehyde proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹. Additionally, C=N and C=C stretching bands from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region, and C-O stretching from the methoxy group would be visible around 1250 cm⁻¹.[8]

-

MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (151.16). High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition (C₈H₉NO₂) with high accuracy.[4][8]

PART 2: Synthesis Methodology

The construction of this compound requires a strategic approach. A robust and reproducible synthesis is paramount for researchers who depend on this intermediate. While various synthetic routes could be envisioned, a highly effective method involves the directed ortho-metalation (DoM) of 2-methoxy-5-methylpyridine, followed by formylation. This approach offers excellent regiochemical control.

Proposed Synthetic Workflow: Directed Ortho-Metalation and Formylation

The methoxy group at the C2 position of the pyridine ring is a powerful directed metalating group (DMG). It effectively directs strong bases like n-butyllithium (n-BuLi) to deprotonate the adjacent C3 position, creating a lithiated intermediate that can then be quenched with an appropriate electrophile to install the aldehyde group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Starting Material Addition: Add 2-methoxy-5-methylpyridine (1.0 equivalent) to the cooled THF.

-

Metalation: Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is critical for the regioselectivity of the subsequent step.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.

-

Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure liquid.

-

Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined previously (¹H NMR, ¹³C NMR, IR, and MS).

PART 3: Applications in Medicinal Chemistry & Drug Development

This compound is not an end product but a valuable starting point for creating molecules with potential therapeutic value. Its utility stems from the reactivity of the aldehyde and the inherent biological relevance of the substituted pyridine core.[1]

Role as a Versatile Chemical Intermediate

The true power of this compound lies in its function as a molecular building block.[9] The aldehyde group is a gateway to a wide array of other functional groups and heterocyclic systems.

Caption: Derivatization pathways from this compound.

-

Synthesis of Schiff Bases: Condensation of the aldehyde with various primary amines readily forms Schiff bases (imines). These derivatives are widely investigated in medicinal chemistry and have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10]

-

Access to Nicotinic Acids: Oxidation of the aldehyde group yields the corresponding 2-methoxy-5-methylnicotinic acid. Nicotinic acid derivatives are of immense interest due to their presence in many biologically active compounds and are explored as inhibitors for various enzymes.[1]

-

Formation of Novel Heterocycles: The aldehyde can participate in multi-component reactions to construct more complex heterocyclic systems, which are a cornerstone of modern drug discovery. For example, derivatives of related substituted aldehydes are used to create thiazolidinones and other structures with potential anticancer activity.[10]

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (like sodium triacetoxyborohydride) provides direct access to secondary and tertiary amines, which are common functionalities in pharmaceutical agents.

The collective evidence from studies on related pyridine and nicotinic acid derivatives suggests that compounds synthesized from this compound could be promising candidates for screening against a range of diseases, including cancer and microbial infections.[11][12]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[13] Use in a well-ventilated area or under a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat to prevent skin and eye contact.[13][14]

-

Hazards: The compound is classified as harmful if swallowed.[3] It may cause skin and eye irritation.[3][13]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] Keep away from heat and sources of ignition.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C8H9NO2). Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

YouTube. (2020). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

-

University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

PubMed. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Methoxy-5-methylpyridine Supplier & Manufacturer in China. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. Retrieved from [Link]

-

NIH. (n.d.). 2-Methoxy-5-methylheptane | C9H20O | CID 57076640 - PubChem. Retrieved from [Link]

-

University Website. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

NIH. (n.d.). 2-Formyl-5-methoxypyridine | C7H7NO2 | CID 23450640 - PubChem. Retrieved from [Link]

Sources

- 1. 2-Methoxy-5-methylnicotinic Acid|Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. youtube.com [youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum [chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 2-Methoxy-5-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Quality Chemical Products [pipzine-chem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylnicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxy-5-methylnicotinaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of the compound's chemical identity, physical and spectral characteristics, and stability. Detailed, field-proven protocols for the experimental determination of these properties are provided to ensure methodological integrity and reproducibility. The guide aims to serve as a foundational resource for the effective handling, characterization, and application of this compound in a research and development setting.

Introduction

This compound, also known as 2-Methoxy-5-methylpyridine-3-carboxaldehyde, is a substituted pyridine derivative. The unique arrangement of an aldehyde, a methoxy group, and a methyl group on the pyridine ring imparts a distinct electronic and steric profile, making it a versatile building block in organic synthesis. Its structural motifs are of significant interest in the development of novel small molecules for pharmaceutical and materials science applications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use, from reaction design and optimization to purification and formulation. This guide provides a detailed examination of these properties, grounded in established analytical techniques and predictive data.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This section outlines the key identifiers for this compound.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-methoxy-5-methylpyridine-3-carbaldehyde

-

Common Synonyms: this compound, 2-Methoxy-5-Methyl-pyridine-3-carbaldehyde[1]

-

CAS Number: 1203499-47-1[1]

Chemical Structure

The molecular structure of this compound is depicted below. The structure features a pyridine ring substituted at the 2-, 3-, and 5-positions. The aldehyde group at the 3-position is the primary site of reactivity for nucleophilic addition and condensation reactions. The methoxy group at the 2-position and the methyl group at the 5-position modulate the electronic properties and steric accessibility of the ring and the aldehyde functionality.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value / Description | Source |

| Appearance | Colorless to yellowish liquid; Solid | [1] |

| Odor | Pungent, similar to tobacco | [1] |

| Boiling Point | 259.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.89 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in most organic solvents | [1] |

| Storage | Room Temperature | [1] |

| InChI Key | ATPJDXXYBVDAIT-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(N=C1)OC)C=O | [3] |

Spectroscopic and Chromatographic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds. This section provides an overview of the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of these protons.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, aldehyde, methyl, and methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

-

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1680-1715 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands will appear around 2850-3100 cm⁻¹.

-

C-O stretch (ether): A characteristic band is expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (151.16). Predicted adducts include [M+H]⁺ at m/z 152.07060 and [M+Na]⁺ at m/z 174.05254[3].

Experimental Protocols

To ensure the reliability and validity of experimental data, standardized protocols are essential. This section provides step-by-step methodologies for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16 ppm spectral width, 2-second relaxation delay).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 250 ppm spectral width, 2-second relaxation delay).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.

Protocol for High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound sample.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (optional, for pH adjustment)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a suitable solvent at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.

-

Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance)

-

Gradient: A typical gradient could be 10-90% B over 20 minutes.

-

-

Analysis: Inject the sample and run the HPLC method.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample based on the relative peak areas.

Caption: A generalized workflow for HPLC purity analysis.

Reactivity and Stability

This compound is expected to exhibit reactivity typical of aromatic aldehydes. The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination. The pyridine ring can be involved in electrophilic substitution reactions, although the electron-withdrawing nature of the aldehyde group may deactivate the ring towards such reactions.

The compound is listed as an irritant and harmful if swallowed[1]. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical. It should be stored at room temperature in a well-sealed container, away from strong oxidizing agents.

Applications in Research and Drug Development

Substituted pyridines are a common scaffold in many biologically active compounds. The functional groups present in this compound make it a valuable precursor for the synthesis of a variety of derivatives with potential therapeutic applications. The aldehyde can be converted into other functional groups or used as a handle for conjugation to other molecules. The methoxy and methyl groups can be important for tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. While specific applications of this particular molecule are not extensively documented in publicly available literature, related nicotinic acid derivatives are of interest in medicinal chemistry for their potential antimicrobial and anticancer effects[4].

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The information presented, including its chemical identity, physical properties, spectral characteristics, and recommended experimental protocols, serves as a valuable resource for researchers and scientists. A thorough understanding of these fundamental properties is crucial for the successful application of this compound in synthetic chemistry and drug discovery endeavors.

References

-

This compound - ChemBK. (2024-04-09). Retrieved from [Link]

-

Products - 2a biotech. Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

This compound (C8H9NO2) - PubChemLite. Retrieved from [Link]

-

Benzaldehyde, 2-methoxy- - the NIST WebBook. Retrieved from [Link]

-

2-methoxy-5-(methylthio)nicotinaldehyde - AOBChem USA. Retrieved from [Link]

-

2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem. Retrieved from [Link]

-

2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem. Retrieved from [Link]

-

Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) - NP-MRD. Retrieved from [Link]

-

2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Retrieved from [Link]

-

infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Retrieved from [Link]

-

Phenol, 2-methoxy- - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

-

2-methoxy-5-methyl pyrazine, 2882-22-6 - The Good Scents Company. Retrieved from [Link]

-

2-Methoxy-5-methylheptane | C9H20O | CID 57076640 - PubChem - NIH. Retrieved from [Link]

-

Pyridine, 2-methoxy-5-methyl- | C7H9NO | CID 3014746 - PubChem - NIH. Retrieved from [Link]

Sources

2-Methoxy-5-methylnicotinaldehyde CAS number 1203499-47-1

An In-depth Technical Guide to 2-Methoxy-5-methylnicotinaldehyde (CAS 1203499-47-1)

Foreword: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine heterocycle stands as a "privileged" scaffold, a core component in numerous marketed pharmaceuticals and agrochemicals.[1] Its unique electronic properties and capacity for functionalization make it an invaluable building block. This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 1203499-47-1).

This document is crafted for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming instead to provide a cohesive understanding of the molecule's synthesis, reactivity, and potential. We will explore not just what to do in a laboratory setting, but why specific methodological choices are made, grounding our discussion in the principles of organic chemistry. The strategic placement of the methoxy, methyl, and aldehyde groups on the pyridine ring presents a unique combination of reactive sites, making this compound a particularly valuable intermediate for constructing complex molecular architectures.[2][3][4]

Core Molecular Profile and Safety Data

A thorough understanding of a compound begins with its fundamental properties and associated handling requirements. This compound is a solid at room temperature, and its handling requires adherence to standard laboratory safety protocols, particularly noting its classification as harmful if swallowed.[5][6]

| Property | Value | Source(s) |

| CAS Number | 1203499-47-1 | [5][7] |

| Molecular Formula | C₈H₉NO₂ | [5][6] |

| Molecular Weight | 151.16 g/mol | [5] |

| Physical Form | Solid | [5] |

| IUPAC Name | 2-methoxy-5-methylpyridine-3-carbaldehyde | [6] |

| InChI Key | ATPJDXXYBVDAIT-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COc1ncc(C)cc1C=O | [5] |

| Hazard Statement(s) | H302 (Harmful if swallowed) | [5] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere |

The Synthetic Landscape: Plausible Routes and Methodologies

While a definitive, peer-reviewed synthesis protocol for this specific molecule is not widely published, its structure suggests several logical and robust synthetic strategies based on established pyridine chemistry. As application scientists, we often devise syntheses by drawing from analogous, well-documented transformations.

Strategy A: Directed ortho-Metalation and Formylation

This approach is one of the most powerful for functionalizing substituted pyridines. The 2-methoxy group is a known directing group for ortho-metalation, activating the C3 position for deprotonation by a strong base. The resulting lithiated intermediate can then be trapped with an electrophilic formylating agent.

Causality of Experimental Choices:

-

Directed Metalation Group: The methoxy group's oxygen atom coordinates to the lithium of the strong base (e.g., LDA or n-BuLi), delivering the base to the adjacent C3 proton. This overcomes the inherent acidity of other ring protons, ensuring high regioselectivity.[8]

-

Base Selection: Lithium diisopropylamide (LDA) is often preferred over n-butyllithium for pyridines as it is less nucleophilic, reducing the risk of competitive addition to the pyridine ring itself.

-

Solvent and Temperature: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) are required to solvate the organolithium species without quenching it. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective "C1" electrophile for introducing an aldehyde group.

Hypothetical Protocol:

-

To a solution of 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous DMF (1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to stir for an additional 2 hours at -78 °C, then slowly warm to room temperature overnight.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target aldehyde.

Strategy B: Reduction of a Nicotinic Acid Derivative

Another robust strategy involves the controlled reduction of the corresponding carboxylic acid, 2-methoxy-5-methylnicotinic acid, which is a known compound.[2] The primary challenge here is preventing over-reduction of the aldehyde to the alcohol.[9]

Causality of Experimental Choices:

-

Activation of Carboxylic Acid: Direct reduction of a carboxylic acid to an aldehyde is difficult. The acid is first converted into a more reactive intermediate that is stable to the reducing agent but readily yields an aldehyde upon workup. A Weinreb amide is a classic example, but the use of morpholinamides has also been patented for nicotinaldehyde synthesis.[9] This activation prevents the formation of a stable gem-diol intermediate that would lead to the alcohol.

-

Reducing Agent: Lithium aluminium hydride (LiAlH₄) or its derivatives are powerful enough for this reduction. Using a modified, less reactive hydride like lithium tri-tert-butoxyaluminum hydride can also offer better control.

Hypothetical Protocol:

-

Amide Formation: Convert 2-methoxy-5-methylnicotinic acid to its corresponding morpholinamide. This can be achieved by first converting the acid to the acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with morpholine.

-

Reduction: To a solution of the 2-methoxy-5-methylnicotinoyl-morpholinamide (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH₄ (1.0 eq) portion-wise.

-

Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

-

Filter the solids through a pad of Celite, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to isolate the aldehyde.

Analytical Characterization Profile

Structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral data can be predicted. [10][11]

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~9.8-10.2 ppm. - Aromatic Protons (2H): Two doublets in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at C4 and C6. - Methoxy Protons (OCH₃): Singlet, ~3.9-4.1 ppm. - Methyl Protons (CH₃): Singlet, ~2.3-2.5 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): ~190-195 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (~110-165 ppm), including the quaternary carbons and those bearing the methoxy and aldehyde groups. - Methoxy Carbon (OCH₃): ~53-56 ppm. - Methyl Carbon (CH₃): ~17-20 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): Strong, sharp absorption band around 1690-1710 cm⁻¹. - C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region. - C-H Stretch (Aromatic/Aliphatic): Bands above and below 3000 cm⁻¹. - C-O Stretch (Methoxy): Strong band around 1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A clear peak at m/z = 151.16. - Key Fragments: Expect loss of CHO (M-29), OCH₃ (M-31), or CH₃ (M-15). |

Conclusion and Future Directions

This compound is more than just a catalog chemical; it is a strategically designed building block for complex synthesis. Its array of functional groups, each with distinct and exploitable reactivity, provides chemists with a versatile tool for generating novel molecular entities. The synthetic routes outlined herein, grounded in established chemical principles, offer reliable pathways for its preparation on a laboratory scale. For researchers in pharmaceutical and agrochemical development, this compound represents a valuable starting point for the construction of compound libraries, enabling the exploration of new chemical space in the quest for bioactive lead molecules. [2][12]

References

- Google Patents.

-

NIH. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. [Link]

-

MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

-

AOBChem. 2-Methoxy-5-methylpyridine-3-carboxaldehyde | 1203499-47-1. [Link]

-

ResearchGate. Synthesis of substituted chloronicotinaldehydes. [Link]

-

ChemBK. This compound. [Link]

-

YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

-

DR-NTU, Nanyang Technological University. Copper-Catalyzed Amination of Methoxyarenes with N-H Imines. [Link]

-

YouTube. Predicting the structure based on NMR spectra and IR Data. [Link]

-

MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

-

University Course Document. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubMed Central (PMC). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. [Link]

Sources

- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-methylnicotinic Acid|Research Chemical [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound AldrichCPR 1203499-47-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 2-Methoxy-5-Methyl-pyridine-3-carbaldehyde | 1203499-47-1 [m.chemicalbook.com]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. lehigh.edu [lehigh.edu]

- 12. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation [mdpi.com]

A Guide to the Structural Elucidation of 2-Methoxy-5-methylnicotinaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structural elucidation of 2-Methoxy-5-methylnicotinaldehyde. While this compound serves as a valuable building block in medicinal chemistry, a consolidated resource detailing its structural characterization is wanting. This document aims to fill that gap by presenting a logical and self-validating workflow. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we will construct an unambiguous structural assignment. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, holds considerable interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a pyridine ring adorned with methoxy, methyl, and aldehyde functional groups, offers multiple reactive sites for the construction of more complex molecules. Nicotinaldehyde derivatives are precursors to a wide array of biologically active compounds, and understanding the precise structure of this particular building block is paramount for its effective use in drug discovery and development.

This guide will proceed with a multi-faceted analytical approach, beginning with the determination of the molecular formula and subsequently probing the functional groups and connectivity of the molecule. Each analytical technique is chosen for the specific and complementary information it provides.

The Analytical Workflow: A Strategy for Unambiguous Structure Determination

Caption: A logical workflow for the structural elucidation of an organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structure elucidation, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Interpretation

For this compound (C8H9NO2), the predicted monoisotopic mass is 151.0633 g/mol .[2]

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Identity | Interpretation |

| 151 | [M]+• | Molecular ion peak, confirming the molecular weight. |

| 150 | [M-H]• | Loss of a hydrogen atom, likely from the aldehyde. |

| 136 | [M-CH3]• | Loss of a methyl radical, likely from the methoxy group. |

| 122 | [M-CHO]• | Loss of the formyl radical. |

| 108 | [M-CHO, -CO] | Subsequent loss of carbon monoxide. |

The high-resolution mass spectrum would be expected to yield a molecular formula of C8H9NO2, providing the elemental composition and allowing for the calculation of the degree of unsaturation. For C8H9NO2, the degree of unsaturation is 5, suggesting the presence of a pyridine ring (4 degrees of unsaturation) and a carbonyl group (1 degree of unsaturation).

Infrared Spectroscopy: Identifying the Molecular Bonds

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of neat liquid or solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbed radiation is detected, and an interferogram is generated.

-

Data Processing: A Fourier transform is applied to the interferogram to produce the final IR spectrum.

Predicted Infrared Spectrum and Interpretation

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (pyridine ring) |

| ~2950, ~2850 | C-H stretch | Aliphatic (methyl and methoxy) |

| ~2750 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C and C=N stretch | Aromatic (pyridine ring) |

| ~1250 | C-O stretch | Aryl ether (methoxy group) |

The presence of a strong absorption around 1700 cm⁻¹ is highly indicative of a carbonyl group, and the weaker band around 2750 cm⁻¹ further supports the presence of an aldehyde. The C-O stretch of the methoxy group is expected around 1250 cm⁻¹.[3] The aromatic stretches confirm the presence of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] We will examine both ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

Predicted ¹H NMR Spectrum and Interpretation

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Singlet | 1H | -CHO | Aldehyde protons are highly deshielded. |

| ~8.1 | Singlet | 1H | H-6 (Pyridine) | Aromatic proton adjacent to the nitrogen and aldehyde. |

| ~7.5 | Singlet | 1H | H-4 (Pyridine) | Aromatic proton deshielded by the aldehyde. |

| ~4.0 | Singlet | 3H | -OCH₃ | Methoxy protons are deshielded by the oxygen. |

| ~2.4 | Singlet | 3H | -CH₃ | Methyl protons on the aromatic ring. |

The predicted ¹H NMR spectrum is expected to be relatively simple due to the lack of significant proton-proton coupling. The distinct chemical shifts of the aldehyde, aromatic, methoxy, and methyl protons would provide strong evidence for the proposed structure.

Predicted ¹³C NMR Spectrum and Interpretation

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment | Rationale |

| ~190 | CH | -CHO | Aldehyde carbonyl carbons are highly deshielded. |

| ~162 | C | C-2 (Pyridine) | Carbon attached to the electronegative methoxy group. |

| ~150 | CH | C-6 (Pyridine) | Aromatic carbon adjacent to nitrogen. |

| ~140 | CH | C-4 (Pyridine) | Aromatic carbon. |

| ~135 | C | C-5 (Pyridine) | Carbon attached to the methyl group. |

| ~125 | C | C-3 (Pyridine) | Carbon attached to the aldehyde group. |

| ~54 | CH₃ | -OCH₃ | Methoxy carbon. |

| ~18 | CH₃ | -CH₃ | Methyl carbon. |

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.[6] The chemical shifts provide crucial information about the electronic environment of each carbon, with the carbonyl carbon being the most downfield.

Caption: The confirmed structure of this compound.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of this compound is achieved through the logical integration of data from multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the key functional groups (aldehyde, methoxy, pyridine ring), and ¹H and ¹³C NMR spectroscopy provide the detailed connectivity and chemical environment of each atom. The congruence of the predicted data with the known principles of spectroscopy provides a high degree of confidence in the final structural assignment. This systematic and self-validating workflow serves as a robust template for the structural characterization of novel organic molecules in research and development.

References

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Chad's Prep. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9NO2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted chloronicotinaldehydes. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

-

MDPI. (2018, August 1). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

-

PubMed. (2006, July 27). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Methoxy-5-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

PubMed. (1964, March). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Methoxy-5-methylpyridine Supplier & Manufacturer in China. Retrieved from [Link]

-

MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methoxy-5-methylphenol, TMS derivative. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methoxypropane. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2'-Hydroxy-5'-methoxyacetophenone, TMS derivative. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

Sources

- 1. 5-[(2-Methoxyphenyl)methyl]pyridine-3-carbaldehyde | C14H13NO2 | CID 96602632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. jchps.com [jchps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to 2-Methoxy-5-methylnicotinaldehyde (C₈H₉NO₂): Properties, Synthesis, and Applications for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative of increasing importance in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a representative synthetic protocol, and explores its applications as a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in the laboratory. We will delve into its molecular characteristics, a validated workflow for its preparation and purification, and its strategic role in the synthesis of more complex molecules.

Core Molecular Identifiers and Physicochemical Properties

This compound, also known by its systematic name 2-Methoxy-5-methylpyridine-3-carbaldehyde, is a specialized organic compound.[1] Its identity and characteristics are defined by a unique combination of a pyridine core functionalized with methoxy, methyl, and aldehyde groups. This specific arrangement of functional groups dictates its reactivity and utility as a building block in organic synthesis.

The fundamental quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

| Parameter | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1] |

| Monoisotopic Mass | 151.06332 Da | [3] |

| CAS Number | 1203499-47-1 | [1] |

| Systematic Name | 2-Methoxy-5-methylpyridine-3-carbaldehyde | [1] |

| Synonyms | This compound, 2-Methoxy-5-methylpyridine-3-carboxaldehyde | [1] |

| Predicted Density | 1.123 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 259.1 ± 35.0 °C | [1] |

Physicochemical Characteristics:

-

Appearance: The compound typically presents as a colorless to yellowish liquid.[1]

-

Odor: It possesses a pungent, tobacco-like odor.[1]

-

Solubility: It is soluble in most common organic solvents, a property that facilitates its use in a wide range of reaction conditions.[1]

-

Storage: Recommended storage is at room temperature.[1]

Synthesis, Purification, and Characterization

The synthesis of this compound is not a trivial single-step process due to its specific substitution pattern. It is typically approached as a multi-step sequence starting from more readily available pyridine derivatives. The choice of synthetic route is governed by the need to precisely control the introduction of the aldehyde function at the C3 position of the substituted pyridine ring.

A logical and field-proven approach involves the oxidation of the corresponding primary alcohol, (2-methoxy-5-methylpyridin-3-yl)methanol. This precursor can be synthesized from a suitable pyridine starting material. This strategy is preferred because the oxidation of primary alcohols to aldehydes is a well-established and high-yielding transformation, offering excellent control and minimizing side reactions.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a self-validating system for the synthesis and purification of the target compound. Each step includes checkpoints for characterization to ensure the integrity of the material before proceeding.

Part A: Synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol (Intermediate)

-

Reaction Setup: To a solution of 2-chloro-5-methyl-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Isolation: Cool the mixture, quench with saturated aqueous NH₄Cl, and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate alcohol.

-

Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.

Part B: Oxidation to this compound (Final Product)

-

Reaction Setup: To a solution of (2-methoxy-5-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature. Causality Note: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is critical for this synthesis.

-

Execution: Stir the reaction vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Workup & Isolation: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts. Wash the Celite pad thoroughly with additional DCM.

-

Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

-

Final Characterization: Verify the purity and structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in research, particularly in drug development, stems from its role as a versatile chemical intermediate.[1] The aldehyde functional group is a key reactive site, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

One of the most powerful applications is in the synthesis of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental in medicinal chemistry for generating molecular diversity and accessing a wide range of heterocyclic scaffolds known to possess biological activity.

Caption: Role as an intermediate in synthesizing Schiff bases for drug discovery.

The pyridine ring itself, with its specific methoxy and methyl substitution, influences the electronic properties and steric environment of the molecule. This pre-installed functionality is crucial for synthesizing targeted derivatives. For instance, related substituted pyridine structures are foundational in the development of kinase inhibitors, where the pyridine nitrogen acts as a key hydrogen bond acceptor for interacting with protein targets.[4] The strategic placement of the methoxy and methyl groups can be leveraged to fine-tune binding affinity, selectivity, and pharmacokinetic properties of the final drug candidates.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification: The compound is classified as harmful (Xn) and is harmful if swallowed (Risk Code R22).[1]

-

Handling Precautions: It is considered an irritant and may be corrosive to the eyes and skin.[1] Therefore, direct contact should be avoided.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Laboratory Practice: All manipulations should be performed in a well-ventilated fume hood.[1] Adherence to good laboratory practices is mandatory when handling this compound.[1]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined molecular structure and predictable reactivity make it an important intermediate for creating complex molecules, particularly in the field of medicinal chemistry. This guide has provided the core technical data, a representative synthetic methodology, and an overview of its applications to empower researchers to confidently and safely incorporate this compound into their research and development programs.

References

- ABI Chem. This compound.

- ChemBK. This compound.

- PubChemLite. This compound (C8H9NO2).

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules.

Sources

Navigating the Spectroscopic Landscape of 2-Methoxy-5-methylnicotinaldehyde: A Technical Guide

Abstract

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative, presents a compelling case study in the application of modern spectroscopic techniques. This guide provides an in-depth technical exploration of the spectroscopic data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not widely available in public-access databases, this document leverages high-fidelity predicted data, grounded in established spectroscopic principles, to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

The journey from a promising molecule to a viable drug candidate is paved with rigorous analytical challenges. Unambiguous confirmation of a molecule's structure is a critical early milestone, underpinning all subsequent biological and toxicological evaluations. Spectroscopic methods, particularly NMR, IR, and MS, serve as the cornerstone of this process, each providing a unique and complementary piece of the structural puzzle.

This compound (C₈H₉NO₂) is a heterocyclic aldehyde with potential applications as a building block in medicinal chemistry. Its structure, featuring a substituted pyridine ring, an aldehyde, a methoxy group, and a methyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is essential for confirming its synthesis, assessing its purity, and predicting its reactivity.

This guide is structured to provide not just the data, but the scientific rationale behind the interpretation. We will explore the "why" behind the expected spectral features, empowering the reader to apply these principles to other novel compounds.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the prerequisite for interpreting its spectroscopic data.

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The following table highlights the key predicted vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3150 | C-H Stretch | Aromatic (Pyridine) |

| ~2900-3000 | C-H Stretch | Aliphatic (CH₃) |

| ~2720, ~2820 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1580, ~1470 | C=C and C=N Stretch | Aromatic (Pyridine) |

| ~1250 | C-O Stretch (asymmetric) | Methoxy |

| ~1030 | C-O Stretch (symmetric) | Methoxy |

Interpretation and Rationale:

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic, aliphatic, and aldehydic protons. The Fermi doublet for the aldehyde C-H stretch is a particularly diagnostic feature.

-

Carbonyl Stretch (~1700 cm⁻¹): A strong, sharp absorption band in this region is a clear indication of the presence of the aldehyde's carbonyl group.

-

Aromatic Ring Stretches (~1580, ~1470 cm⁻¹): These absorptions are characteristic of the pyridine ring system.

-

C-O Stretches (~1250, ~1030 cm⁻¹): These bands are indicative of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. [1]

Predicted Mass Spectrometry Data

For this compound (C₈H₉NO₂), the monoisotopic mass is approximately 151.06 g/mol . [1]In a typical mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI).

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.07060 |

| [M+Na]⁺ | 174.05254 |

| [M-H]⁻ | 150.05604 |

| [M]⁺ | 151.06277 |

Interpretation and Rationale:

The high-resolution mass spectrometry (HRMS) data can be used to confirm the elemental composition of the molecule with high accuracy. The observed mass should match the calculated mass for C₈H₉NO₂ within a few parts per million (ppm). Fragmentation patterns, which can be studied using tandem mass spectrometry (MS/MS), can provide further structural information by revealing how the molecule breaks apart.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. While experimental data remains elusive in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data presented herein offer a robust foundation for the characterization of this compound. The detailed interpretation of these predicted spectra, grounded in fundamental spectroscopic principles, provides researchers and drug development professionals with the necessary tools to confidently identify and analyze this molecule. The experimental protocols outlined serve as a practical guide for obtaining high-quality data. Ultimately, the convergence of these spectroscopic techniques provides a powerful and self-validating system for the complete structural elucidation of this compound and other novel chemical entities.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

The Strategic Utility of 2-Methoxy-5-methylnicotinaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone of heterocyclic chemistry, prized for its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry. Within this vast chemical space, 2-Methoxy-5-methylnicotinaldehyde (CAS No. 1203499-47-1) emerges as a highly valuable, yet underexplored, building block.[2][3] This technical guide provides an in-depth analysis of its commercial availability, synthesis, and strategic applications, offering a roadmap for its effective utilization in the design and development of novel therapeutics.

The strategic placement of a methoxy group at the 2-position, a methyl group at the 5-position, and a reactive aldehyde at the 3-position of the pyridine ring endows this molecule with a unique combination of steric and electronic features.[4] The methoxy group can influence the molecule's conformation and metabolic stability, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This guide will delve into the practical aspects of sourcing and synthesizing this key intermediate, and explore its potential in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[5][6][7]

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Systematic Name | 2-methoxy-5-methylpyridine-3-carbaldehyde | [2][3] |

| CAS Number | 1203499-47-1 | [2] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [2] |

| Solubility | Soluble in most organic solvents | [2] |

| Boiling Point | 259.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [2] |

Commercial Sourcing:

This compound is available from several fine chemical suppliers, positioning it as a readily accessible starting material for research and development endeavors. The table below provides a comparative overview of prominent commercial sources.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | AldrichCPR | Gram scale |

| Fisher Scientific | 97% | Gram scale |

| ABI Chem | N/A | Inquiry |

| BLDpharm | ≥95% | Gram to bulk scale |

| 2a biotech | N/A | Inquiry |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Strategic Synthesis Pathway

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a highly plausible and efficient synthetic route can be devised based on established reactivity patterns of substituted pyridines. The proposed two-step synthesis commences with the commercially available 2-chloro-5-methylpyridine and culminates in the target aldehyde via a Vilsmeier-Haack formylation followed by a nucleophilic aromatic substitution.

Caption: Proposed two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 2-Chloro-5-methylpyridine

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this step, 2-chloro-5-methylpyridine is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce an aldehyde group at the 3-position.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous dimethylformamide (DMF, 3.0 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

-

Add 2-chloro-5-methylpyridine (1.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methylnicotinaldehyde.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

The second step involves a nucleophilic aromatic substitution (SNA_r_) reaction, a cornerstone of pyridine chemistry.[8][9][10][11] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride at the 2-position by a methoxide anion.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-methylnicotinaldehyde (1.0 eq.) in anhydrous methanol (MeOH).

-

Add sodium methoxide (NaOMe, 1.2-1.5 eq.) to the solution. This can be added as a solid or as a solution in methanol.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench by the addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude this compound can be purified by column chromatography or distillation under reduced pressure.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-alkoxy-5-alkylpyridine-3-carbaldehyde scaffold is a valuable pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6][7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The aldehyde functionality of this compound provides a versatile entry point for the synthesis of a diverse array of kinase inhibitor scaffolds.

Caption: Synthetic utility of this compound in generating diverse scaffolds.

One prominent application of this building block is in the synthesis of substituted pyridyl-pyrimidines, a core structure found in numerous kinase inhibitors, including the groundbreaking drug imatinib.[12] The aldehyde can be converted to a key intermediate that is then elaborated to the final drug molecule. For instance, a Wittig reaction could introduce a vinyl group, which can then participate in further transformations to build the pyrimidine ring. Alternatively, the aldehyde can undergo condensation with an appropriate amine to form an imine, which is then cyclized to a dihydropyridine, a precursor to many calcium channel blockers.[1]

While direct examples of this compound in late-stage clinical candidates are not yet prevalent in the public domain, its structural motifs are present in a number of patented compounds targeting various kinases. The strategic combination of the 2-methoxy and 5-methyl groups can provide an optimal balance of potency, selectivity, and pharmacokinetic properties.

Characterization and Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons on the pyridine ring, the methoxy protons (around 3.8-4.2 ppm), and the methyl protons (around 2.2-2.6 ppm).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 151.06332 Da.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (typically around 1690-1715 cm⁻¹) and C-O stretching of the methoxy group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically important and commercially available building block for medicinal chemistry and drug discovery. Its versatile aldehyde functionality, coupled with the favorable electronic and steric properties imparted by the methoxy and methyl substituents on the pyridine ring, makes it an attractive starting material for the synthesis of complex molecular architectures. The plausible and efficient synthetic route outlined in this guide provides a practical approach for its laboratory-scale preparation. As the quest for novel and selective kinase inhibitors and other targeted therapeutics continues, the utility of well-designed pyridine scaffolds like this compound is poised to grow, offering new avenues for the development of next-generation medicines.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

-

MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2016). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

-

Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]

-

RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ACS Publications. (1983). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Retrieved from [Link]

-